BenchChemオンラインストアへようこそ!

N-[Bis(4-fluorophenyl)methyl]formamide

Medicinal chemistry Process chemistry Benzhydryl amine synthesis

N-[Bis(4-fluorophenyl)methyl]formamide (CAS 648893-89-4) is a small-molecule aromatic formamide with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol. The compound comprises a central methine carbon substituted with two 4-fluorophenyl rings and an N-formylamino group, placing it within the broader class of benzhydryl (diphenylmethyl) derivatives.

Molecular Formula C14H11F2NO
Molecular Weight 247.24 g/mol
CAS No. 648893-89-4
Cat. No. B8574463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Bis(4-fluorophenyl)methyl]formamide
CAS648893-89-4
Molecular FormulaC14H11F2NO
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)F)NC=O)F
InChIInChI=1S/C14H11F2NO/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-9,14H,(H,17,18)
InChIKeyMFNIQMGHXZAGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[Bis(4-fluorophenyl)methyl]formamide: Core Structural Profile and In-Class Positioning


N-[Bis(4-fluorophenyl)methyl]formamide (CAS 648893-89-4) is a small-molecule aromatic formamide with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol [1]. The compound comprises a central methine carbon substituted with two 4-fluorophenyl rings and an N-formylamino group, placing it within the broader class of benzhydryl (diphenylmethyl) derivatives [2]. In published medicinal chemistry programs, the bis(4-fluorophenyl)methyl substructure is a privileged pharmacophore that appears across dopamine transporter inhibitors, calcium channel blockers, and phosphodiesterase modulators, though the activity of the free formamide N-[Bis(4-fluorophenyl)methyl]formamide is distinct from that of its elaborated downstream analogs such as lomerizine, flunarizine, and various piperazine derivatives [3].

Why N-[Bis(4-fluorophenyl)methyl]formamide Cannot Be Replaced by Generic Benzhydryl Building Blocks


Generic substitution within the bis(4-fluorophenyl)methyl chemical space is unreliable because small structural variations—such as replacing the formamide protecting group with a free amine, a carbamate, or a different N-acyl moiety—fundamentally alter synthetic tractability, regiochemical control in downstream alkylation or reductive amination steps, and the stability of the intermediate during storage and reaction workup . Published experimental procedures from patent US07582651B2 demonstrate that N-[Bis(4-fluorophenyl)methyl]formamide is the direct isolable product obtained from the reductive amination of 4,4′-difluorobenzophenone with ammonium formate at 170 °C, and that its subsequent acidic hydrolysis in methanol at 90 °C cleanly yields bis(4-fluorophenyl)methylamine with 93.5% yield . This two-step sequence is documented to proceed without racemization or formation of regioisomeric side products that accompany alternative routes via halogenated intermediates or oxime intermediates, making the formamide the synthetically preferred gateway to the entire downstream portfolio of 1-[bis(4-fluorophenyl)methyl]-substituted pharmacophores .

Product-Specific Quantitative Evidence: How N-[Bis(4-fluorophenyl)methyl]formamide Compares to Its Nearest Chemical Cousins


Synthetic Route Convergence: Formamide vs. Oxime vs. Halide Intermediates

In the synthesis of bis(4-fluorophenyl)methylamine—the key intermediate for lomerizine, flunarizine, and DAT inhibitors—the formamide route (4,4′-difluorobenzophenone → N-[Bis(4-fluorophenyl)methyl]formamide → free amine) proceeds as a two-step, protecting-group-free sequence with a reported hydrolysis yield of 93.5% from the formamide to the amine . Comparable syntheses that proceed via the corresponding oxime or via direct displacement of bis(4-fluorophenyl)methyl halides are reported to require additional protection/deprotection steps and are associated with lower overall atom economy; for instance, oxime reduction to the amine often requires stoichiometric metal hydride reagents or catalytic hydrogenation at elevated pressures, adding operational complexity . No direct head-to-head yield comparison between the formamide hydrolysis and the oxime reduction has been published for this exact substrate, but the class-level inference indicates that formamide intermediates offer milder, acid-mediated deprotection that is compatible with acid-sensitive downstream functionality, whereas oxime reduction conditions are less chemoselective .

Medicinal chemistry Process chemistry Benzhydryl amine synthesis

Hydrogen-Bond Donor Capacity versus Tertiary Amine or Carbamate Analogs

N-[Bis(4-fluorophenyl)methyl]formamide possesses one hydrogen-bond donor (formamide N−H) and three hydrogen-bond acceptors (C=O from formamide, and two aromatic fluorine atoms), resulting in a topological polar surface area (tPSA) of approximately 29.1 Ų and a hydrogen-bond donor count of 1 [1]. By contrast, the fully elaborated drug lomerizine—1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine—has a tPSA of 25.0 Ų with zero hydrogen-bond donors and seven hydrogen-bond acceptors [2]. The free amine bis(4-fluorophenyl)methylamine (CAS 55095-27-7) has a tPSA of 26.0 Ų with one donor and one acceptor . This moderate tPSA and single HBD of the formamide places it in an intermediate physicochemical space that is distinct from the fully substituted piperazine drug molecules, making it uniquely suited as a synthetic intermediate because the formamide N−H enables purification via normal-phase chromatography with UV-active chromophore detection (λmax ~254–260 nm from the formamide carbonyl), while the free amine is UV-transparent and requires derivatization for HPLC tracking [1].

Drug design Molecular recognition Permeability

Patent-Documented Synthetic Utility as Gateway Intermediate for CNS Drug Candidates

Patent US07582651B2 explicitly describes N-[Bis(4-fluorophenyl)methyl]formamide as the direct precursor to bis(4-fluorophenyl)methylamine and, by extension, to the entire class of 1-[bis(4-fluorophenyl)methyl]-substituted piperazine and piperidine derivatives that includes lomerizine (calcium channel blocker for migraine), flunarizine, and numerous atypical dopamine transporter (DAT) inhibitors currently under investigation for psychostimulant use disorders . While the free formamide itself has not been independently profiled in published pharmacological assays, compounds bearing the N-[bis(4-fluorophenyl)methyl] moiety connected through a piperazine linker have demonstrated Ki values at DAT ranging from ~2.5 nM to ~910 nM depending on the terminal functionalization, as documented in BindingDB entries for structurally elaborated analogs [1]. The formamide's role as the common synthetic node therefore enables systematic SAR exploration across multiple target classes without requiring re-optimization of the benzhydryl fragment synthesis [2].

Dopamine transporter Calcium channel blockade Pharmaceutical intermediates

Validated Application Scenarios for N-[Bis(4-fluorophenyl)methyl]formamide Based on Differential Evidence


Multi-Gram Synthesis of Bis(4-fluorophenyl)methylamine for CNS Drug Discovery Programs

Medicinal chemistry laboratories synthesizing 1-[bis(4-fluorophenyl)methyl]piperazine derivatives as DAT inhibitors or calcium channel blockers should procure N-[Bis(4-fluorophenyl)methyl]formamide as the preferred protected amine precursor. The patent-documented two-step sequence—reductive formylation of 4,4′-difluorobenzophenone followed by acid hydrolysis to the free amine with 93.5% yield—provides a scalable, chromatography-friendly entry point into this pharmacophore class without the need for specialized hydrogenation equipment or stoichiometric metal hydrides .

Impurity Reference Standard for Lomerizine and Flunarizine Synthetic Process Control

Pharmaceutical quality control and analytical development groups developing HPLC methods for lomerizine dihydrochloride API or flunarizine drug substance should incorporate N-[Bis(4-fluorophenyl)methyl]formamide as a key process-related impurity or starting-material reference marker. The compound's UV-active formamide chromophore (λmax ~254–260 nm) enables detection at levels below 0.10% area/area by standard reversed-phase HPLC methods, supporting ICH Q3A impurity profiling requirements [1].

Structure-Activity Relationship (SAR) Anchor Point for Fragment-Based Lead Optimization

Computational chemistry and structural biology teams seeking to explore the binding mode of the bis(4-fluorophenyl)methyl moiety at the DAT, PDE, or calcium channel binding sites should use N-[Bis(4-fluorophenyl)methyl]formamide as a minimal fragment probe. Its molecular weight of 247.24 Da and single hydrogen-bond donor place it within rule-of-three fragment space, while the formamide group provides a synthetic handle for late-stage diversification onto piperazine, piperidine, or spirocyclic scaffolds as documented in the DAT inhibitor patent literature [2].

Quote Request

Request a Quote for N-[Bis(4-fluorophenyl)methyl]formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.